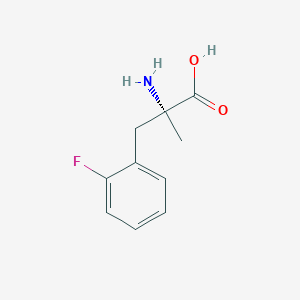
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: is a chemical compound that belongs to the class of hydroxylated phenylacetic acids It is characterized by the presence of two hydroxyl groups (-OH) attached to the benzene ring and the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the hydroxylation of phenylacetic acid derivatives. One common method involves the reaction of phenylacetic acid with a hydroxylating agent under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and efficient catalysts to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its hydrate form.
化学反応の分析
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as quinones or other oxidized phenylacetic acids.
Reduction: Reduction reactions can lead to the formation of reduced phenylacetic acid derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced phenylacetic acids and alcohols.
Substitution: Esters, ethers, and other substituted phenylacetic acids.
科学的研究の応用
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial applications.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
類似化合物との比較
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: can be compared with other similar compounds, such as:
Phenylacetic Acid: Lacks the hydroxyl group at the 2-position.
Hydroquinone: Similar structure but lacks the acetic acid moiety.
Salicylic Acid: Contains a similar hydroxyl group but has a different aromatic ring structure.
Uniqueness: The presence of both hydroxyl groups and the acetic acid moiety makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112239.png)
![(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112242.png)


![(2S)-2-Amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112265.png)


![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)
![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
![5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole](/img/structure/B8112287.png)



